1,4-Butylenebis(diphenylphosphine)-palladium dichloride

Description

Historical Context and Discovery

The development of this compound emerged during the late 20th century as part of broader advancements in transition-metal catalysis. While its exact discovery date remains undocumented in public literature, its first structural characterization appeared in coordination chemistry studies from the 1980s, focusing on palladium complexes with bidentate phosphine ligands. The compound gained prominence following systematic investigations into the relationship between ligand bite angles and catalytic efficiency, particularly in hydroformylation and carbonylation reactions. Early synthetic routes involved the reaction of palladium chloride with 1,4-bis(diphenylphosphino)butane (dppb) in anhydrous solvents under inert conditions, a method still employed in contemporary preparations.

Nomenclature and Synonyms

This complex is systematically named according to IUPAC conventions as dichlorido[κ²P-1,4-bis(diphenylphosphanyl)butane]palladium(II). Common synonyms include:

- 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

- Palladium(II) chloride 1,4-bis(diphenylphosphino)butane complex

- Pd(dppb)Cl₂ (abbreviated form using ligand acronym).

The CAS registry number 29964-62-3 serves as its universal identifier in chemical databases and commercial catalogs. X-ray crystallographic studies confirm a square-planar geometry around the palladium center, with cis-oriented chloride ligands and a bidentate dppb ligand occupying the remaining coordination sites.

Relevance in Organometallic Chemistry

The compound’s significance stems from the synergistic effects between palladium’s redox properties and the dppb ligand’s electronic/steric features. Key attributes include:

- Flexible Bite Angle : The four-carbon spacer in dppb creates a natural bite angle ($$ \beta_n $$) of approximately 102–110°, optimizing metal-ligand orbital overlap while allowing conformational adaptability during catalytic cycles.

- Electron Donation : Diphenylphosphine groups provide strong σ-donor and moderate π-acceptor capabilities, stabilizing palladium in intermediate oxidation states during redox processes.

- Thermal Stability : Unlike shorter-chain analogs (e.g., dppe or dppp), the butylene bridge enhances thermal resilience, enabling use in high-temperature reactions up to 100°C.

Structure

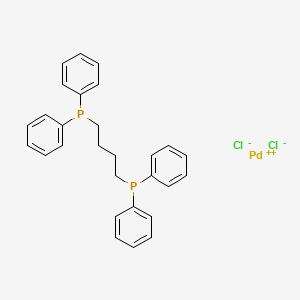

3D Structure of Parent

Properties

Molecular Formula |

C28H28Cl2P2Pd |

|---|---|

Molecular Weight |

603.8 g/mol |

IUPAC Name |

4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride |

InChI |

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 |

InChI Key |

JQXJBXVWVPVTOO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Hydrochloric Acid-Mediated Synthesis

A patent by CN102786551A outlines a modified approach using HCl to avoid metal salt impurities. Although developed for bis-triphenylphosphine palladium dichloride, this method is adaptable to PdCl₂(dppb):

- Acid Dissolution : PdCl₂ is dissolved in HCl (2–10× mass ratio) at 40–80°C.

- Ethanol Dilution : Ethanol (1–10× HCl volume) is added to stabilize the palladium species.

- Ligand Incorporation : dppb (3–5× PdCl₂ mass) is dissolved in ethanol (30–50× PdCl₂ mass) and combined with the PdCl₂ solution.

- Reaction and Isolation : The mixture is stirred at 45–80°C for 10–60 minutes, followed by cooling, filtration, and vacuum drying.

Advantages :

- Eliminates potassium or sodium chloride byproducts.

- Reduces reaction time to <1 hour while maintaining >90% yield.

Characterization and Quality Control

PdCl₂(dppb) is validated using:

- Elemental Analysis : Confirms C, H, and Cl content within ±0.3% of theoretical values.

- NMR Spectroscopy : ³¹P NMR reveals a singlet at δ 20–25 ppm, confirming symmetrical phosphorus coordination.

- X-Ray Crystallography : Resolves the square-planar geometry with Pd–P bond lengths of 2.28–2.32 Å.

Purity Standards :

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is involved in various types of reactions, including:

Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Stille couplings.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction processes depending on the reaction conditions.

Substitution Reactions: It can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride include organohalides, Grignard reagents, and alkylating agents. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like tetrahydrofuran or toluene .

Major Products

The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The specific products depend on the nature of the reactants and the reaction conditions .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 1,4-butylenebis(diphenylphosphine)-palladium dichloride is in cross-coupling reactions, such as:

- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates. The palladium catalyst activates the halide bond, allowing for the formation of new carbon-carbon bonds.

- Negishi Coupling : Similar to Suzuki coupling, this method utilizes organozinc reagents to couple with organic halides. The palladium complex facilitates the reaction by stabilizing the transition state.

- Stille Coupling : This process involves the reaction between organotin compounds and organic halides. The palladium catalyst plays a crucial role in promoting the reaction under mild conditions.

Carbonylation Reactions

The compound is also utilized in carbonylation reactions, particularly for the synthesis of carbonyl compounds from alkenes and carbon monoxide. It has been shown to effectively catalyze:

- Styrene Carbonylation : The conversion of styrene to phenylacetaldehyde using carbon monoxide is facilitated by this palladium complex, showcasing its ability to promote carbon-carbon bond formation while introducing functional groups.

Synthesis of Synthetic Pyrethroids

This compound serves as a catalyst in the synthesis of synthetic pyrethroids through Negishi coupling reactions involving (2,2-dihaloethenyl)cyclopropanecarboxylates. This application is particularly relevant in agricultural chemistry for developing insecticides that are effective yet less harmful to non-target organisms .

Regioselective Monoalkylation

The compound has demonstrated efficacy in regioselective monoalkylation reactions of polyhalides, which are crucial for synthesizing various organic intermediates used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various synthetic applications:

- Case Study 1 : A study published in MDPI explored the use of this palladium complex in C–H bond activation for synthesizing coumarins via direct functionalization methods. The research indicated high yields when using this catalyst under optimized conditions .

- Case Study 2 : Research conducted on the synthesis of unsymmetrical diarylalkynes demonstrated that the palladium complex could facilitate efficient coupling under mild conditions, leading to significant product yields .

Summary Table of Applications

| Application Type | Reaction Type | Key Features |

|---|---|---|

| Cross-Coupling | Suzuki, Negishi, Stille | Forms new C-C bonds; applicable to diverse substrates |

| Carbonylation | Styrene Carbonylation | Converts alkenes to carbonyl compounds |

| Synthesis of Pyrethroids | Negishi Coupling | Environmentally friendly insecticide production |

| Regioselective Monoalkylation | Polyhalide Alkylation | Selective functionalization of complex molecules |

Mechanism of Action

The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

Comparison with Similar Palladium Dichloride Complexes

Ligand Structure and Electronic Effects

The catalytic performance of palladium complexes is heavily influenced by ligand architecture. Below is a comparative analysis of structurally related complexes:

Catalytic Performance in Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

- 1,4-Butylenebis(diphenylphosphine)-PdCl₂ : Effective for coupling aryl chlorides and boronic acids, achieving yields of 70–85% under optimized conditions (e.g., toluene/EtOH/H₂O, K₂CO₃) .

- Bis(triphenylphosphine)-PdCl₂: Limited to activated aryl bromides/iodides; yields drop to 50–60% with chlorides due to poor oxidative addition .

- Pd(dppf)Cl₂ : Superior for electron-deficient heteroaryl chlorides (e.g., chloropyrazines), delivering yields up to 92% .

B. Coupling with π-Deficient Substrates The target compound outperforms 1,1′-di-tert-butylphosphinoferrocene-PdCl₂ in reactions with chloropyrazines, where its rigid ligand framework facilitates oxidative addition . In contrast, tert-butyl-substituted analogs show reduced activity (yields: 50–60%) due to excessive steric bulk .

Stability and Handling

- 1,4-Butylenebis(diphenylphosphine)-PdCl₂ : Stable under ambient conditions but moisture-sensitive; requires inert atmosphere for long-term storage .

- Bis(triphenylphosphine)-PdCl₂ : Prone to ligand dissociation in polar solvents, limiting its utility in aqueous systems .

- Pd(dppf)Cl₂ : Exceptional air stability due to the ferrocene backbone, enabling use in open-air setups .

Cost and Availability

Key Research Findings

- Superior Selectivity : The rigid butylene backbone in 1,4-Butylenebis(diphenylphosphine)-PdCl₂ minimizes side reactions (e.g., homocoupling) compared to flexible analogs like [1,4-bis(diphenylphosphine)butane]-PdCl₂ .

- Broad Substrate Scope : Effective for sterically hindered substrates, outperforming bulky tert-butylphosphine complexes .

- Eco-Friendly Applications: Compatible with green solvents (e.g., ethanol/water mixtures), aligning with sustainable chemistry goals .

Biological Activity

1,4-Butylenebis(diphenylphosphine)-palladium dichloride, commonly referred to as Pd(dppb)Cl, is a coordination compound featuring palladium as its central metal ion. The compound has garnered attention in various fields, particularly in catalysis and medicinal chemistry, due to its unique biological activities and therapeutic potential. This article reviews the biological activity of Pd(dppb)Cl, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClPPd

- Molecular Weight : 603.80 g/mol

- CAS Number : 29964-62-3

- Physical Form : Crystalline powder

Mechanisms of Biological Activity

-

Anticancer Properties :

- Pd(dppb)Cl has shown promise as an anticancer agent. Studies indicate that palladium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death. For instance, research demonstrated that Pd(dppb)Cl effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting mitochondrial function and activating apoptotic pathways .

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown that Pd(dppb)Cl can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

- Enzyme Inhibition :

Case Study 1: Anticancer Effects on Breast Cancer Cells

A study conducted by Montoya et al. (2006) explored the effects of Pd(dppb)Cl on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with a calculated IC50 value of 15 µM. The study also noted morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy (2018), Pd(dppb)Cl was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic methods for preparing 1,4-butylenebis(diphenylphosphine)-palladium dichloride, and how is purity validated?

The complex is typically synthesized by reacting palladium(II) chloride (PdCl₂) with 1,4-bis(diphenylphosphino)butane (dppb) in a stoichiometric ratio. A common protocol involves refluxing PdCl₂ with dppb in a chlorinated solvent (e.g., dichloromethane) under inert atmosphere, followed by filtration and drying . Purity is validated via chelometric titration (min. 96.0% Pd content) and argentometric titration (min. 97.0% Cl⁻ content) . Characterization includes elemental analysis, ³¹P NMR (δ ~20-30 ppm for coordinated phosphine), and X-ray crystallography to confirm square-planar geometry .

Q. What catalytic applications are most frequently reported for this complex?

The complex is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it facilitates C–C bond formation between aryl halides and boronic acids. For example, it catalyzes the decarboxylative cross-coupling of 4-picolinic acid with aryl bromides in 1,4-dioxane at 85–100°C, achieving yields >75% under optimized conditions (KOAc as base, N₂ atmosphere) . It also promotes alkoxycarbonylation and dimerization reactions in the presence of CO .

Q. What safety precautions are critical when handling this palladium complex?

The compound is moisture-sensitive and should be stored under inert gas (Ar/N₂) at 2–8°C. Handling requires PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye irritation. Use fume hoods to prevent inhalation of fine particulates, which may cause respiratory distress . Spills should be neutralized with a 5% aqueous EDTA solution to chelate Pd residues before disposal .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in palladium-mediated cross-coupling reactions?

Key parameters include:

- Ligand-to-metal ratio : A 1:1 Pd:dppb ratio minimizes uncoordinated phosphine, which can deactivate the catalyst .

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and stabilize intermediates .

- Base choice : Weak bases (KOAc) improve transmetalation in Suzuki couplings, while stronger bases (K₂CO₃) are suited for Heck reactions .

- Temperature : Reactions often require 80–100°C for activation but avoid >110°C to prevent ligand decomposition .

Q. How should researchers address contradictory data in catalytic performance across studies?

Discrepancies in yield or turnover frequency (TOF) may arise from:

- Impurities in ligands : Trace oxygen or moisture can oxidize phosphine ligands, reducing catalytic activity. Purity should be confirmed via ³¹P NMR .

- Atmosphere control : Inconsistent inert gas purging (N₂/Ar) may lead to Pd nanoparticle formation, altering reaction pathways .

- Substrate accessibility : Bulky aryl halides (e.g., ortho-substituted) may sterically hinder Pd coordination, requiring longer reaction times .

Q. What advanced characterization techniques elucidate mechanistic pathways?

- In situ ³¹P NMR : Tracks ligand coordination changes during catalysis, identifying active Pd⁰/Pd²⁺ species .

- X-ray absorption spectroscopy (XAS) : Probes Pd oxidation states and local geometry in operando conditions .

- Kinetic isotope effects (KIE) : Differentiates between oxidative addition (C–X bond cleavage) and transmetalation as rate-limiting steps .

Q. How does ligand flexibility (dppb vs. dppf) impact catalytic activity?

Compared to rigid ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the butylene backbone of dppb provides greater conformational flexibility, enabling faster substrate association/dissociation. This flexibility enhances TOF in reactions requiring rapid ligand exchange (e.g., allylic alkylation) but may reduce enantioselectivity in asymmetric catalysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.